2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-amino-5-(2-chlorophenyl)triazole core linked via a sulfanyl group to an N-(2-methylphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-6-2-5-9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-7-3-4-8-13(12)18/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZQWPZGXYNJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and chlorophenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives.
Scientific Research Applications
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, altering their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The chlorophenyl group can enhance the compound’s binding affinity to its targets. Overall, the compound exerts its effects by modulating enzyme activity, receptor binding, and redox balance within cells.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: Chlorine Substitution: The 2-chlorophenyl group in the target compound may enhance bioactivity but increase toxicity relative to non-chlorinated analogues like AS111 . Heterocyclic Moieties: Pyridinyl or furanyl substituents (e.g., VUAA-1, anti-exudative derivatives) enhance receptor binding or anti-inflammatory activity, suggesting the target compound’s 2-chlorophenyl group may trade specificity for broader reactivity .
Antimicrobial Activity: Compared to KA3 (MIC 12.5–25 µg/mL), the target compound’s chloro and methyl groups may enhance Gram-positive activity but require empirical validation . Enzyme Inhibition: The absence of hydroxyl or nitro groups (cf. AM31) may limit reverse transcriptase inhibition, highlighting substituent-dependent selectivity .
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C17H14ClN5OS
- Molecular Weight : 373.84 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.
- Introduction of the Chlorophenyl Group : This is achieved via nucleophilic substitution reactions using chlorobenzene derivatives.
- Attachment of the Methylphenyl Group : This is done through coupling reactions often facilitated by palladium catalysts.
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) were determined for various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations (Table 1).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus cereus | 16 |
| Enterococcus faecalis | 32 |
The presence of the triazole moiety is believed to enhance the interaction with microbial enzymes, leading to increased efficacy against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably:
- In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values ranging from 10 to 30 µM .
Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division pathways, potentially leading to apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives of triazole compounds showed varying degrees of antimicrobial activity against a panel of bacteria and fungi. The specific compound under discussion exhibited potent activity against resistant strains .
- Anticancer Screening : Research conducted by Walid Fayad et al. identified this compound as part of a drug library screening that revealed its potential in reducing tumor growth in multicellular spheroid models .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this triazole-based acetamide derivative?
The compound is typically synthesized via intermolecular condensation reactions involving precursors such as 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols and chloroacetamide derivatives. Key steps include optimizing reaction stoichiometry, temperature (often 80–100°C), and solvent systems (e.g., ethanol or DMF). Purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
- X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯O and C–H⋯S interactions) .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions, particularly the 2-chlorophenyl and 2-methylphenyl groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can researchers initially assess the biological activity of this compound?
In vitro assays such as anti-exudative activity (AEA) testing in rodent models are used. Activity is quantified by measuring reductions in inflammation markers (e.g., prostaglandin E2 levels) and comparing results to structurally related analogs .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Controlled copolymerization : Adjusting monomer ratios (e.g., CMDA:DMDAAC) and initiators (e.g., ammonium persulfate) enhances reaction efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for triazole ring formation .
- Table: Comparison of synthesis conditions from literature:
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional reflux | 65–70 | 95 | |
| Microwave-assisted | 85–90 | 98 |
Q. How do structural modifications influence biological activity?
Systematic structure-activity relationship (SAR) studies involve:
- Varying substituents on the triazole ring (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) .
- Modifying the acetamide side chain (e.g., introducing sulfonyl or morpholine groups) to enhance target binding .
- Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 (COX-2) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times).
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Synergistic studies : Evaluate combinatorial effects with known inhibitors to clarify mechanistic pathways .
Q. What computational strategies are recommended for predicting pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and cytochrome P450 interactions.
- Molecular dynamics simulations : Analyze stability of ligand-protein complexes over time (e.g., using GROMACS) .
Q. How can flow chemistry be applied to synthesize this compound?
Continuous-flow systems enable safer handling of reactive intermediates (e.g., diazomethane derivatives) and precise control over reaction parameters (residence time, temperature). This approach reduces side products and scales effectively for gram-scale production .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
